molecular formula C17H20ClN3O B6444081 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2548998-63-4

3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6444081
CAS No.: 2548998-63-4
M. Wt: 317.8 g/mol
InChI Key: SQGQQQZBKYMJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is attached to the pyridine ring through a methoxy group . The molecule also contains a chlorine atom attached to the pyridine ring .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . For instance, the synthesis could involve the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst . The exact synthesis route would depend on the specific substituents present on the pyridine and piperidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The NMR spectrum would provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound “this compound” could potentially undergo various types of chemical reactions . For instance, the chlorine atom could be replaced by other groups in a nucleophilic substitution reaction . The molecule could also undergo reactions involving the pyridine or piperidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its molecular structure . For instance, the presence of the pyridine and piperidine rings suggests that the compound is likely to be a solid at room temperature . The presence of the chlorine atom and the methoxy group suggests that the compound is likely to be polar and therefore soluble in polar solvents .

Scientific Research Applications

3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine has been used in a variety of scientific research applications. For example, it has been used as a catalyst in the synthesis of heterocyclic compounds, as a substrate in the enzymatic catalysis of proteins, and as an inhibitor in drug discovery. Additionally, it has been used in the study of biochemistry and physiology, as well as in the study of enzyme kinetics.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine in laboratory experiments is its versatility. It can be used in a variety of different experiments and its effects can be easily measured. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always easy to control the concentration of the compound in the experiment, and the compound can be toxic if not handled properly. Additionally, the compound can be expensive to purchase.

Future Directions

There are a number of potential future directions for the use of 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine. For example, it could be used to develop new drugs or treatments for diseases. Additionally, it could be used to study the biochemical and physiological effects of other compounds. Additionally, it could be used to develop new catalysts for chemical reactions. Finally, it could be used to study the interaction between proteins and other molecules.

Synthesis Methods

3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can be synthesized through a four-step process. The first step involves the reaction of pyridine with 4-chloro-3-methoxy-pyridine to form an intermediate compound, 4-chloro-3-methoxy-2-pyridin-1-yl-piperidine. The second step involves the reaction of the intermediate compound with pyridine to form this compound. The third step involves the removal of the chlorine atom from the molecule by using a reducing agent. Finally, the fourth step involves the addition of a methyl group to the molecule to form the final product.

Safety and Hazards

The safety and hazards associated with “3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” would depend on its physical and chemical properties . For instance, if the compound is highly reactive or toxic, it could pose a risk to health and safety . Therefore, appropriate safety measures should be taken when handling this compound .

Properties

IUPAC Name

3-chloro-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-11-19-8-4-17(16)22-13-14-5-9-21(10-6-14)12-15-3-1-2-7-20-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGQQQZBKYMJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.